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Introduction

RPT835, also known as Alofanib, is a novel, selective, allosteric inhibitor of Fibroblast Growth

Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the pathogenesis of

various cancers.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver of

oncogenesis, making it a critical target for therapeutic intervention.[3] Alofanib was developed

through a structure-guided de novo design approach and has demonstrated promising anti-

tumor and anti-angiogenic activity in both preclinical and clinical settings.[4][5] This technical

guide provides a comprehensive overview of the discovery, mechanism of action, preclinical

development, and clinical evaluation of RPT835 (Alofanib), tailored for an audience of

researchers, scientists, and drug development professionals.

Discovery and Design
The discovery of Alofanib was a result of a sophisticated de novo design strategy that utilized

molecular modeling. This approach was based on the crystal structures of the FGFR2 receptor

with its native ligand, as well as knowledge of inhibiting peptides.[5] A computational protocol,

or scoring function, was developed to predict the putative binding of small molecules to the

extracellular domain of FGFR2. This protocol was integrated with the de novo synthesis

program 'SYNOPSIS' to generate high-scoring and synthetically feasible compounds.[5] This
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innovative strategy led to the synthesis of eight compounds from three distinct chemical

classes, from which Alofanib was identified as a potent inhibitor of the FGF/FGFR2 pathway.

[5]

Mechanism of Action
Alofanib functions as a selective, allosteric inhibitor of FGFR2.[6] Unlike traditional kinase

inhibitors that compete with ATP at the intracellular kinase domain, Alofanib binds to the

extracellular domain of FGFR2.[1][2] This allosteric binding prevents the FGF2-induced

phosphorylation of the downstream signaling adaptor protein, Fibroblast Growth Factor

Receptor Substrate 2α (FRS2α).[6] The inhibition of FRS2α phosphorylation is a key event, as

it blocks the recruitment of other signaling molecules and the subsequent activation of

downstream oncogenic pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[7]

[8] A significant aspect of Alofanib's mechanism is its selectivity for FGFR2, with no direct

effect on FGF2-dependent FGFR1 and FGFR3 phosphorylation levels.[6]
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FGFR2 Signaling Pathway and Alofanib's Point of Intervention.

Preclinical Development
In Vitro Activity
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Alofanib has demonstrated potent and selective inhibitory activity in a variety of in vitro assays.

A hallmark of its activity is the inhibition of FGF2-induced FRS2α phosphorylation in KATO III

gastric cancer cells, with an IC50 of less than 10 nM.[6] The cytotoxic effect of Alofanib on

ovarian cancer cells is low; however, it effectively inhibits the proliferation and migration of

human and mouse endothelial cells.[6]

Table 1: In Vitro Inhibitory Activity of Alofanib

Assay Cell Line / Target IC50 / GI50 (nmol/L) Reference

FGF2-induced FRS2α

Phosphorylation
KATO III < 10 [6]

FRS2α

Phosphorylation

Cancer cells with

different FGFR2

isoforms

7 and 9 [6]

FGF-mediated

Proliferation

Panel of 4 cancer cell

lines (TNBC,

melanoma, ovarian)

16 - 370 [6]

FGF-mediated

Proliferation
SKOV3 370 [4]

Proliferation and

Migration

Human and mouse

endothelial cells
11 - 58 [6]

In Vivo Efficacy
Preclinical in vivo studies have corroborated the anti-tumor and anti-angiogenic potential of

Alofanib. In a human tumor xenograft model driven by FGFR, oral administration of Alofanib
was well-tolerated and resulted in potent anti-tumor activity.[9] Furthermore, intravenous

administration of Alofanib in combination with standard chemotherapy (paclitaxel and

carboplatin) significantly enhanced the therapeutic efficacy in an ovarian cancer mouse model.

[6]

Table 2: In Vivo Efficacy of Alofanib in Xenograft Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b605329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12176186/
https://www.benchchem.com/product/b605329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12176186/
https://www.benchchem.com/product/b605329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12176186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12176186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12176186/
https://pubmed.ncbi.nlm.nih.gov/27136102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12176186/
https://www.benchchem.com/product/b605329?utm_src=pdf-body
https://www.benchchem.com/product/b605329?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26732115/
https://www.benchchem.com/product/b605329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12176186/
https://www.benchchem.com/product/b605329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Model Treatment Key Findings Reference

Ovarian Cancer

(SKOV3 xenograft)

Alofanib (i.v., daily) +

Paclitaxel/Carboplatin

Inhibited tumor growth

by 80% compared to

vehicle and 53%

compared to

chemotherapy alone.

Decreased number of

tumor vessels by 49%

and Ki-67 positive

cells by 42%.

[4]

FGFR-driven human

tumor xenograft
Alofanib (oral)

Well-tolerated with

potent anti-tumor

activity.

[9]

Experimental Protocols
FRS2α Phosphorylation Assay (Western Blot)
Objective: To determine the effect of Alofanib on the phosphorylation of FRS2α in response to

FGF2 stimulation.

Methodology:

Cell Culture and Treatment: Plate KATO III cells and culture until they reach 80-90%

confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations

of Alofanib for 2 hours. Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and

perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against phosphorylated FRS2α (p-

FRS2α) overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Strip the membrane and re-probe with an antibody against total FRS2α as a loading

control.

Data Analysis: Quantify the band intensities and normalize the p-FRS2α signal to the total

FRS2α signal. Calculate the IC50 value of Alofanib for the inhibition of FRS2α

phosphorylation.
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Workflow for FRS2α Phosphorylation Assay.
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Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of Alofanib on the proliferation of cancer cells.

Methodology:

Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well opaque-walled plate at a

predetermined density and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of Alofanib. Include untreated and

vehicle-treated wells as controls.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator

at 37°C and 5% CO2.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50

value, which is the concentration of the compound that causes a 50% reduction in cell

growth.

In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Alofanib alone and in combination with

chemotherapy in a mouse xenograft model.

Methodology:
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Cell Line and Animal Model: Use a suitable cancer cell line (e.g., SKOV3 for ovarian cancer)

and immunocompromised mice (e.g., nude or SCID mice).

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells

in Matrigel) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When

tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different

treatment groups (e.g., vehicle control, Alofanib alone, chemotherapy alone, Alofanib +

chemotherapy).

Drug Formulation and Administration:

Alofanib: Formulate for intravenous or oral administration according to the study design.

Chemotherapy: Prepare paclitaxel and carboplatin in appropriate vehicles for

intraperitoneal or intravenous injection.

Treatment Schedule: Administer the treatments according to a predefined schedule (e.g.,

Alofanib daily, chemotherapy once a week).

Monitoring:

Measure tumor volume at regular intervals (e.g., twice a week) using the formula: (Length

x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Endpoint and Analysis:

At the end of the study (e.g., when tumors in the control group reach a certain size),

euthanize the mice and excise the tumors.

Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group

compared to the control.

Perform immunohistochemical analysis on tumor tissues to assess markers of proliferation

(e.g., Ki-67) and angiogenesis (e.g., CD31).
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General Workflow for an In Vivo Xenograft Study.
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Alofanib has been evaluated in a first-in-human, Phase 1b clinical trial (NCT04071184) in

heavily pretreated patients with advanced gastric cancer.[10] The study employed a standard

3+3 dose-escalation design to establish the maximum tolerated dose (MTD) and the

recommended Phase 2 dose (RP2D).[10]

Table 3: Phase 1b Clinical Trial of Alofanib in Advanced Gastric Cancer (NCT04071184)
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Parameter Details Reference

Study Design
Phase 1b, open-label, dose-

escalation (3+3)
[10]

Patient Population
Heavily pretreated patients

with advanced gastric cancer
[10]

Treatment

Alofanib administered

intravenously daily, 5 days on,

2 days off

[10]

Dose Levels 50, 100, 165, 250, 350 mg/m² [10]

Primary Endpoint MTD / RP2D [10]

Key Efficacy Results
Disease Control Rate (DCR):

68%
[10]

Median Progression-Free

Survival (PFS): 3.63 months
[10]

Median Overall Survival (OS):

7.0 months
[10]

6-month OS Rate: 57.1% [10]

12-month OS Rate: 33.3% [10]

Safety and Tolerability

No dose-limiting toxicities

observed; MTD not reached.

RP2D declared as 350 mg/m².

Most common treatment-

related adverse events

included reactions after

administration, diarrhea,

thrombocytopenia, arthralgia,

and headache.

[10]

The results of this Phase 1b study demonstrated that Alofanib has an acceptable tolerability

profile and shows preliminary signs of clinical activity in the late-line treatment of metastatic

gastric cancer.[10]
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Conclusion
RPT835 (Alofanib) is a promising, selectively targeted agent that has progressed from a

rational, structure-based design to clinical evaluation. Its unique allosteric mechanism of

inhibiting FGFR2 offers a differentiated approach to targeting this key oncogenic driver. The

robust preclinical data, demonstrating both anti-proliferative and anti-angiogenic effects,

provided a strong rationale for its clinical investigation. The initial clinical data in advanced

gastric cancer are encouraging, showing a manageable safety profile and early signals of

efficacy. Further clinical development, potentially in combination with other agents and in other

FGFR2-driven malignancies, is warranted to fully elucidate the therapeutic potential of

Alofanib. This technical guide provides a foundational understanding of the discovery and

development of RPT835, offering valuable insights for researchers and clinicians in the field of

oncology drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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